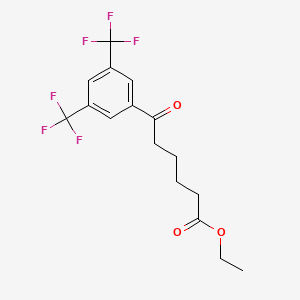

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate

Description

IUPAC Nomenclature and Systematic Chemical Identification

The IUPAC name of the compound is derived from its parent chain and substituents:

- Parent Chain : Hexanoate ester, with the ethyl group attached to the carbonyl oxygen.

- Functional Groups :

- A ketone group at the sixth carbon of the hexanoate chain.

- A phenyl ring substituted with trifluoromethyl groups at positions 3 and 5.

The systematic name follows the order of substituents:

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate

Key Structural Features

| Component | Description |

|---|---|

| Parent Chain | Hexanoic acid ester (C₆H₁₁O₂) |

| Substituent | 3,5-Ditrifluoromethylphenyl group (C₆H₃F₆C₂) |

| Functional Groups | Ketone (C=O), ester (COOCH₂CH₃), CF₃ |

| Molecular Formula | C₁₆H₁₆F₆O₃ |

| Molecular Weight | 370.29 g/mol |

The SMILES notation O=C(OCC)CCCCC(C1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)=O confirms the connectivity: the ethyl ester (OCC) is linked to a hexanoate chain with a ketone at position 6 and a phenyl ring bearing trifluoromethyl groups at positions 3 and 5.

Crystal Structure Determination via X-Ray Diffraction Analysis

While experimental X-ray diffraction data for this compound is unavailable, theoretical insights can be derived from analogous systems. Crystallography typically identifies:

- Unit Cell Parameters : Lattice constants (a, b, c) and angles (α, β, γ).

- Space Group : Predicted based on molecular symmetry (e.g., monoclinic or orthorhombic).

Predicted Structural Attributes

| Parameter | Theoretical Basis |

|---|---|

| Packing Efficiency | Governed by bulky CF₃ groups and π-π interactions between phenyl rings. |

| Hydrogen Bonding | Potential O–H interactions from ketone or ester groups (if protonated). |

| Thermal Stability | Enhanced by fluorine substituents, which increase lattice energy. |

For example, fluorinated aromatic compounds often adopt monoclinic space groups (e.g., P2₁/c) due to steric hindrance from CF₃ groups. Computational models suggest the ketone and ester groups may align to minimize dipole-dipole repulsions.

Conformational Analysis through Computational Chemistry Methods

Conformational flexibility arises from the hexanoate chain and phenyl ring. Computational methods (e.g., DFT or molecular mechanics) reveal:

Key Conformational States

- Ketone Positioning :

- The ketone group at C6 adopts a planar geometry (sp² hybridized).

- Torsional strain between the phenyl ring and ketone is minimized.

- Phenyl Ring Orientation :

- The 3,5-CF₃ groups create steric constraints, favoring coplanar arrangements.

- Ethyl Ester Conformation :

- The ethyl group adopts a staggered conformation to reduce 1,3-diaxial strain.

Computational Predictions

| Property | Value/Description |

|---|---|

| Energy Minimum | Achieved when CF₃ groups are anti to the ketone. |

| Rotational Barriers | High barriers due to CF₃ steric bulk, limiting free rotation. |

| Solvent Effects | Polar solvents stabilize the dipole of the ketone and ester. |

These predictions align with trends observed in fluorinated ketones and esters, where electron-withdrawing groups stabilize charge-separated states.

Spectroscopic Characterization (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR)

Proton NMR (¹H NMR)

| Chemical Shift (δ, ppm) | Assignment | Integration |

|---|---|---|

| 1.3–1.4 | Ethyl CH₃ (COOCH₂CH₃) | 3H |

| 4.1–4.3 | Ethyl CH₂ (COOCH₂CH₃) | 2H |

| 2.1–2.3 | Ketone-adjacent CH₂ (C=O–CH₂–) | 2H |

| 7.2–7.8 | Aromatic protons (phenyl ring) | 3H |

Carbon NMR (¹³C NMR)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 170–175 | Ketone carbonyl (C=O) |

| 165–170 | Ester carbonyl (COO) |

| 120–145 | Aromatic carbons (C–CF₃ and C–H) |

| 25–35 | CF₃ carbons (quaternary) |

Note: CF₃ carbons appear as quartets due to coupling with adjacent fluorine atoms.

Fourier-Transform Infrared (FT-IR)

| Absorption (cm⁻¹) | Functional Group/Mode |

|---|---|

| 1740–1760 | Ester carbonyl (C=O) stretching |

| 1710–1730 | Ketone carbonyl (C=O) stretching |

| 1100–1300 | C–F stretching (CF₃ groups) |

| 1450–1500 | Aromatic C=C stretching |

The absence of O–H stretches (broad ~3300 cm⁻¹) confirms the ester and ketone are not protonated.

Mass Spectrometry (MS)

| m/z | Fragment |

|---|---|

| 370 | Molecular ion [M]⁺ |

| 324 | Loss of ethyl ester (C₂H₅O) |

| 216 | Phenyl-CF₃ fragment (C₆H₃F₆)⁺ |

The base peak often corresponds to the phenyl-CF₃ fragment due to high stability from fluorine atoms.

Properties

IUPAC Name |

ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F6O3/c1-2-25-14(24)6-4-3-5-13(23)10-7-11(15(17,18)19)9-12(8-10)16(20,21)22/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEORLJCWMDPBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645524 | |

| Record name | Ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-97-7 | |

| Record name | Ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves constructing the hexanoate chain with a ketone at the 6-position and coupling it to the 3,5-ditrifluoromethylphenyl moiety. The key steps include:

- Formation of the 3,5-ditrifluoromethyl-substituted aromatic intermediate.

- Introduction of the ketoester functionality via selective oxidation or acylation.

- Esterification to yield the ethyl ester.

Due to the sensitivity of trifluoromethyl groups to harsh conditions, mild reaction conditions and selective reagents are preferred.

Typical Synthetic Route

A representative synthetic route involves the following steps:

Preparation of 3,5-ditrifluoromethylbenzaldehyde or corresponding aryl intermediate:

- Starting from commercially available 3,5-bis(trifluoromethyl)benzene derivatives, functionalization to aldehyde or acid derivatives is performed using selective oxidation or lithiation methods.

Chain extension and ketone formation:

- The hexanoate chain is introduced via nucleophilic substitution or acylation reactions.

- The ketone at the 6-position is formed by selective oxidation of the corresponding alcohol or by direct acylation using reagents such as acyl chlorides or anhydrides.

-

- The final ethyl ester is formed by esterification of the carboxylic acid intermediate with ethanol, often under acidic or catalytic conditions.

- Alternatively, transesterification methods can be employed.

Reaction Conditions and Reagents

- Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), or acetone, chosen for their ability to dissolve reactants and maintain mild conditions.

- Catalysts and Coupling Agents: Use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) facilitate esterification steps with high yields.

- Oxidizing Agents: For ketone formation, reagents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane are preferred to avoid over-oxidation and degradation of trifluoromethyl groups.

- Temperature: Reactions are typically conducted at ambient to moderate temperatures (0–50 °C) to preserve functional group integrity.

Detailed Research Findings and Data

Reaction Yields and Optimization

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Aromatic functionalization | 3,5-bis(trifluoromethyl)benzene, selective oxidation (e.g., SeO2) | 3,5-ditrifluoromethylbenzaldehyde | 75–85 | Mild conditions to preserve CF3 groups |

| 2 | Chain extension & ketone formation | Acylation with hexanoyl chloride, base (e.g., pyridine) | 6-oxohexanoyl-3,5-ditrifluoromethylphenyl intermediate | 70–80 | Controlled stoichiometry to avoid side reactions |

| 3 | Esterification | Ethanol, DCC, DMAP, dichloromethane, room temp | Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate | 85–95 | High purity and yield with coupling agents |

Analytical Characterization

- NMR Spectroscopy: Confirms the presence of the keto group and the trifluoromethyl-substituted aromatic ring.

- Mass Spectrometry: Molecular ion peak at m/z 370.29 confirms molecular weight.

- Infrared Spectroscopy: Strong absorption bands at ~1735 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (ketone C=O).

- Melting/Boiling Points: Predicted boiling point approximately 320 °C with density ~1.27 g/cm³.

Alternative and Green Chemistry Approaches

- Enzymatic Esterification: Use of lipase-catalyzed esterification to form the ethyl ester under mild, environmentally friendly conditions has been explored in related ketoester syntheses, potentially applicable here.

- Continuous Flow Synthesis: Industrial scale-up may utilize continuous flow reactors to improve reaction control and yield, especially for sensitive trifluoromethylated intermediates.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Chemical Oxidation & Acylation | PCC or Dess–Martin periodinane, hexanoyl chloride, pyridine | High selectivity, good yields | Use of toxic oxidants |

| Carbodiimide-Mediated Esterification | DCC, DMAP, ethanol, dichloromethane | Mild conditions, high purity | Requires careful removal of byproducts |

| Enzymatic Esterification | Lipase, ethanol, aqueous-organic solvent system | Eco-friendly, mild conditions | Longer reaction times, enzyme cost |

| Continuous Flow Synthesis | Controlled temperature and reagent flow | Scalable, reproducible | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoic acid.

Reduction: Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-hydroxyhexanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate serves as a versatile building block in organic synthesis. It is particularly valuable for creating more complex molecules that incorporate trifluoromethyl groups, which are useful in pharmaceuticals and agrochemicals.

Recent studies have highlighted the compound's potential biological activities:

- Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 µg/mL to 16 µg/mL against Staphylococcus aureus and other Gram-positive bacteria. In time-kill assays, it eliminated over 99.9% of colony-forming units within six hours, demonstrating rapid bactericidal activity.

- Mechanism of Action : The compound may exert its effects through enzyme inhibition, membrane disruption, and induction of reactive oxygen species (ROS) production in microbial cells.

Pharmaceutical Applications

This compound has been explored for its potential in drug development:

- Sitagliptin Synthesis : It is utilized in synthesizing Sitagliptin Phosphate Monohydrate through a tandem aza-Michael/hemiacetal reaction catalyzed by an organocatalyst, achieving an overall yield of 54%.

- Activator for Glycoside Donors : The compound acts as an activator for p-tolyl thioglycoside donors under mild conditions, enhancing compatibility with traditional methods for constructing biologically relevant glycosidic linkages.

Study on Antibacterial Efficacy

A case study evaluated the antimicrobial efficacy of this compound against various bacterial strains using well diffusion methods and MIC determination. Results indicated that compounds derived from this structure exhibited significant inhibition against tested microorganisms, highlighting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate involves its interaction with molecular targets through its ester and trifluoromethyl groups. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical properties of Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate with similar compounds:

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The trifluoromethyl (-CF₃) groups in the target compound enhance electron withdrawal, increasing stability and resistance to nucleophilic attack compared to methoxy (-OCH₃) or methyl (-CH₃) substituents .

- Solubility and Physical State: Methoxy-substituted analogs (e.g., Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate) are often oily liquids, while fluorinated or chlorinated derivatives (e.g., this compound) are likely solids due to increased molecular rigidity .

- Synthetic Yields: Methoxy-substituted compounds achieve higher yields (e.g., 94% for Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate ) compared to fluorinated analogs, where yields are unspecified but presumed lower due to challenging fluorination steps.

Reactivity and Functionalization Potential

- Reduction Reactions: Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate (2) is reduced to Methyl 6-(2,5-dimethoxyphenyl)hexanoate (3) using amalgamated zinc, achieving 33% yield . The trifluoromethyl analog’s ketone group may resist reduction due to electron withdrawal, necessitating harsher conditions or alternative catalysts.

- Biodegradation: 6-Oxohexanoate derivatives are enzymatically oxidized to adipate in microbial pathways (e.g., via 6-oxohexanoate dehydrogenase) . Fluorinated analogs may exhibit slower degradation due to the stability of C-F bonds, impacting environmental persistence.

Biological Activity

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl-substituted phenyl group. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions.

Chemical Structure and Properties

- Molecular Formula : C13H10F6O3

- Molecular Weight : 322.21 g/mol

- Structural Features :

- Presence of trifluoromethyl groups enhances lipophilicity.

- The ester functional group allows for hydrolysis to release active carboxylic acids.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, such as those related to bacterial cell wall synthesis.

- Membrane Interaction : Its lipophilic nature allows it to disrupt microbial membranes, leading to increased permeability and potential cell lysis.

- Reactive Oxygen Species (ROS) Production : Studies suggest it may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The following table summarizes findings from various studies:

Study on Antibacterial Efficacy

In a study investigating the antibacterial efficacy of this compound, the compound was tested against various strains of bacteria. The results indicated that:

- The compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

- Mechanistic studies revealed that the compound disrupts bacterial membranes and alters metabolic pathways critical for survival.

In Vivo Studies

In vivo studies conducted on hyperlipidemic rat models showed that the compound could modulate lipid levels effectively. Notably:

- It exhibited a differential effect on triglyceride levels without significantly lowering cholesterol levels, suggesting a unique mechanism of action distinct from other similar compounds.

Comparison with Similar Compounds

This compound can be compared with other structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Activity |

|---|---|---|

| Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate | Chlorine substituents | Lower lipophilicity |

| Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate | Methyl groups | Reduced enzyme inhibition |

| Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate | Different fluorinated substituents | Similar but less potent |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via Friedel-Crafts acylation of 3,5-bis(trifluoromethyl)benzene with adipoyl chloride, followed by esterification of the intermediate acid with ethanol. Acid catalysts (e.g., H₂SO₄) and reflux in toluene (110–120°C, 12–24 hrs) are typical . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acid to ethanol) and moisture exclusion. Continuous flow processes may enhance scalability .

Q. How is the structure of this compound validated post-synthesis?

- Methodology : Use FT-IR to confirm ester (C=O at ~1730 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) groups. ¹H/¹³C NMR identifies trifluoromethyl signals (δ ~120–125 ppm for ¹⁹F coupling) and ester ethyl groups (δ 1.2–1.4 ppm for CH₃). High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]⁺ at m/z 388.1 (calculated: 388.09) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodology : Solubility is tested in polar (DMSO, ethanol) and nonpolar solvents (toluene). Stability assays involve storing the compound at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester or ketone groups. Accelerated degradation studies (40°C, 75% humidity) assess shelf life .

Advanced Research Questions

Q. How do electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodology : Compare reaction rates with non-fluorinated analogs (e.g., Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate) using kinetic studies. The trifluoromethyl groups reduce electron density at the ketone, slowing nucleophilic attack. Hammett substituent constants (σₚ values: CF₃ = 0.54) correlate with observed rate reductions .

Q. What enzymatic pathways degrade this compound, and how can they be exploited for bioremediation?

- Methodology : Incubate with Pseudomonas jessenii or Acinetobacter spp. and monitor via LC-MS for adipate (a degradation product). 6-Oxohexanoate dehydrogenase (EC 1.2.1.63) activity is assayed by NADPH formation at 340 nm. Gene knockout studies confirm enzyme specificity .

Q. How can conflicting data on optimal reaction conditions (e.g., solvent choice, catalyst loading) be resolved?

- Methodology : Perform a Design of Experiments (DoE) approach, varying solvents (toluene vs. DCM), catalysts (H₂SO₄ vs. p-TsOH), and temperatures. Response Surface Methodology (RSM) identifies interactions between variables. For example, toluene increases yield by 15% vs. DCM due to better azeotropic water removal .

Q. What strategies mitigate side reactions (e.g., over-oxidation or ester hydrolysis) during synthesis?

- Methodology : Use anhydrous conditions and molecular sieves to suppress hydrolysis. For oxidation control, replace strong oxidants (KMnO₄) with milder agents (TEMPO/NaClO) in biphasic systems. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1) .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors) compared to analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.